molecular formula C19H17N5O3 B2886435 N-(5-methyl-1,2-oxazol-3-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260993-37-0

N-(5-methyl-1,2-oxazol-3-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2886435
CAS No.: 1260993-37-0
M. Wt: 363.377
InChI Key: UEKMWGAKHWJGGC-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5, linked via an acetamide bridge to a pyrrole ring. The pyrrole is further substituted at position 2 with a 1,2,4-oxadiazole moiety bearing a 4-methylphenyl group . This structural complexity confers unique physicochemical properties, including moderate polarity (logP ~3.5, predicted) and a molecular weight of approximately 416–445 g/mol (based on analogs in ). The compound’s design aligns with pharmacophores known for targeting enzymes such as viral polymerases or kinases, though specific biological data for this molecule remain unreported in the provided evidence. Its synthesis likely involves multi-step heterocyclic coupling, as seen in analogous oxadiazole-pyrrole hybrids (e.g., cycloaddition for oxadiazole formation, followed by nucleophilic substitution for pyrrole-acetamide linkage) .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-12-5-7-14(8-6-12)18-21-19(27-23-18)15-4-3-9-24(15)11-17(25)20-16-10-13(2)26-22-16/h3-10H,11H2,1-2H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKMWGAKHWJGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure

The compound features a complex structure that incorporates multiple heterocycles, specifically oxazole and oxadiazole rings, which are known for their diverse pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing oxazole and oxadiazole moieties exhibit a range of biological activities including:

  • Anticancer : Many derivatives have shown promising results against various cancer cell lines.
  • Antimicrobial : Exhibits potential against bacterial strains.
  • Anti-inflammatory : Some derivatives demonstrate anti-inflammatory properties.

Anticancer Activity

A significant focus has been on the anticancer properties of similar compounds. For instance, a study on 1,2,4-oxadiazole derivatives indicated that certain structural modifications lead to enhanced cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Specifically, compounds showed IC50 values comparable to standard chemotherapeutics like Doxorubicin .

Case Study: Oxadiazole Derivatives

In a recent study, 1,2,4-oxadiazol derivatives were synthesized and tested for their anticancer activity. The most potent compound exhibited an IC50 value of 0.65 µM against MCF-7 cells . The mechanism of action was linked to apoptosis induction through activation of caspase pathways.

CompoundCell LineIC50 (µM)Mechanism
16aSK-MEL-20.65Apoptosis via caspase activation
17aMCF-70.65Cell cycle arrest at G0-G1 phase
17bHeLa2.41Disruption of DNA machinery

Antimicrobial Activity

The antimicrobial efficacy of similar oxazole derivatives has been documented. For example, compounds were tested against various bacterial strains with promising results indicating potential as new antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins. The interactions between the aromatic rings of the oxadiazole derivatives and amino acid residues in target receptors suggest strong hydrophobic interactions, which may contribute to their biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, with emphasis on differences in bioactivity, molecular features, and synthetic approaches:

Compound Molecular Weight Key Structural Features Reported Bioactivity Reference
Target Compound ~416–445* 1,2-oxazole (5-Me), 1,2,4-oxadiazole (4-MePh), pyrrole-acetamide linker In silico predicted antiviral/kinase inhibition (based on structural analogs)
2-[(4-Fluorophenyl)sulfanyl]-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide 348.35 1,2-oxazole (5-Me), 1,2,4-oxadiazole (3-substituted), thioacetamide linker Not reported; structural similarity suggests potential protease inhibition
N-[4-(dimethylamino)phenyl]-2-({3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide 445.54 Pyridine-oxadiazole core, sulfanyl-acetamide linker, 4-MePh substituent High docking scores for viral targets (e.g., Dengue NS5)
2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide 416.44 Benzodioxole-oxadiazole, pyrrole-acetamide, 2-EtPh substituent Antiproliferative activity (predicted via PASS)
N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide 407.43 1,2,4-oxadiazole (4-MeOPh), phenoxy-acetamide linker Not reported; structural analog of kinase inhibitors

*Estimated based on analogs in .

Key Findings:

Structural Influence on Bioactivity :

  • The pyrrole-oxadiazole-acetamide scaffold (target compound) shares similarities with antiviral candidates in and , where oxadiazole derivatives exhibit strong docking affinities for viral polymerases (e.g., Monkeypox, Dengue NS5) .
  • Replacement of the pyrrole with a pyridine (as in Z9, ) or benzodioxole (S333-0436, ) alters hydrophobicity and binding pocket compatibility, impacting target selectivity .

Role of Substituents :

  • The 4-methylphenyl group on the oxadiazole ring (target compound) is conserved in analogs like P019-1361 (), suggesting its role in π-π stacking with aromatic residues in enzyme active sites.
  • Sulfanyl or thioether linkers (e.g., ) may enhance metabolic stability compared to ether or ester linkages .

Synthetic Challenges :

  • The target compound’s synthesis likely parallels methods in and , requiring sequential heterocycle formation (e.g., Hantzsch-type cyclization for oxadiazole) and coupling under mild conditions (e.g., DMF/MeCN with TMSCl catalysis) .
  • Compared to simpler analogs (e.g., Z9 in ), the pyrrole-oxadiazole hybrid introduces regioselectivity challenges during cycloaddition .

Biological Potential: While direct data are absent, N-(5-methyl-1,2-oxazol-3-yl)-acetamide derivatives in and show antiviral and antiproliferative activities. For example, compounds with oxadiazole-pyrrole motifs (e.g., S333-0436) are predicted to inhibit platelet aggregation or viral replication .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Oxazole vs.
  • Pyrrole vs. Triazole : Pyrrole’s planar structure (target compound) may favor intercalation with DNA/RNA targets, whereas triazoles (e.g., ) offer stronger metal coordination sites .
  • Acetamide Linker : The N-(5-methyl-1,2-oxazol-3-yl)-acetamide group (target compound) is less polar than sulfonamide analogs (e.g., GR127935, ), suggesting improved blood-brain barrier penetration .

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